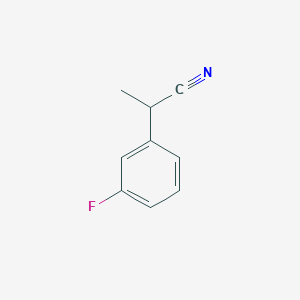
2-(3-Fluorophenyl)propanenitrile
説明
2-(3-Fluorophenyl)propanenitrile: is an organic compound with the molecular formula C9H8FN It consists of a propanenitrile group attached to a 3-fluorophenyl ring
特性
IUPAC Name |
2-(3-fluorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJRZFJNZUUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)propanenitrile typically involves the reaction of 3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-(3-Fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 3-Fluorobenzoic acid.
Reduction: 2-(3-Fluorophenyl)propanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Fluorophenyl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various chemical reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with biological systems, potentially affecting enzyme activity and receptor binding.
類似化合物との比較
2-(4-Bromo-3-fluorophenyl)propanenitrile: A derivative with a bromine atom instead of a hydrogen atom on the phenyl ring.
2-(3-Chlorophenyl)propanenitrile: A compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(3-Methylphenyl)propanenitrile: A compound with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness: 2-(3-Fluorophenyl)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
生物活性
2-(3-Fluorophenyl)propanenitrile is an organic compound characterized by a propanenitrile group attached to a 3-fluorophenyl moiety, with the molecular formula C10H10FN. The presence of the nitrile functional group (-C≡N) enhances its chemical reactivity, while the fluorine atom contributes to its lipophilicity. This unique structure suggests potential applications in pharmaceuticals and materials science, although specific biological activities remain underexplored.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, related compounds often exhibit significant pharmacological properties. Preliminary studies indicate that fluorinated compounds can enhance binding affinity to biological targets due to increased hydrophobic interactions, which may lead to various therapeutic effects.
Potential Pharmacological Properties
- Anti-inflammatory Activity: Compounds with similar structures have shown potential as anti-inflammatory agents.
- Analgesic Effects: Some related nitriles are investigated for their analgesic properties.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Fluorophenyl)propanenitrile | C10H10FN | Different substitution pattern on phenyl |
| 2-(4-Fluorophenyl)propanenitrile | C10H10FN | Fluorine on para position |
| 2-(2-Fluorophenyl)propanenitrile | C10H10FN | Fluorine on ortho position |
Discussion of Structural Influence:
The positioning of the fluorine atom significantly influences the electronic properties and steric hindrance, affecting how these compounds interact with enzymes or receptors. For example, the para and ortho substitutions may lead to different pharmacokinetic profiles and biological activities compared to the meta substitution seen in this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


